5-Bromo-2-methylquinolin-8-ol
Overview
Description
5-Bromo-2-methylquinolin-8-ol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications : A study describes the synthesis of a novel ligand related to 5-Bromo-2-methylquinolin-8-ol and its metal complexes, highlighting their potential in vitro antimicrobial activity against various strains of bacteria and fungi (Patel & Patel, 2017).
Corrosion Inhibition : Research into derivatives of methylquinolin-8-ol, which includes compounds related to this compound, demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This showcases the compound's potential in industrial applications (Rouifi et al., 2020).
Synthetic Chemistry and Characterization : Another study focuses on the simple preparation and characterization of novel 8-Hydroxyquinoline derivatives, including those structurally similar to this compound, for their use as acid corrosion inhibitors for mild steel. The study combines experimental and theoretical methods for characterization (Rbaa et al., 2020).
Antimicrobial and Corrosion Inhibition Studies : A paper discusses the synthesis, characterization, and biological evaluation of a Schiff base ligand derived from a compound structurally related to this compound and its metal complexes. The study highlights the antimicrobial and DNA cleavage activities of these complexes (Siddappa & Mayana, 2014).
Exploration of Derivatives for Antimicrobial Activities : Investigations into transitional bivalent metal complexes derived from 8-Hydroxyquinoline, including compounds similar to this compound, reveal significant antimicrobial activities. This suggests potential applications in medical and pharmaceutical research (Jyotirmaya et al., 2017).
Properties
IUPAC Name |
5-bromo-2-methylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHAOSQDJPQPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306954 | |
Record name | 5-Bromo-2-methyl-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24263-94-3 | |
Record name | 5-Bromo-2-methyl-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24263-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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